Leukotriene D4 (LTD4) is a potent inflammatory mediator belonging to the cysteinyl leukotriene family. [] It is derived from arachidonic acid through the 5-lipoxygenase pathway. [, ] LTD4 plays a crucial role in various inflammatory and allergic reactions, notably in asthma, allergic rhinitis, and inflammatory bowel disease. [, , ] In scientific research, LTD4 serves as a valuable tool for investigating the mechanisms underlying these conditions and for developing potential therapeutic interventions.
Leukotriene D4-d5 is a stable isotope-labeled derivative of leukotriene D4, which belongs to a class of inflammatory mediators known as leukotrienes. These compounds are synthesized from arachidonic acid and play significant roles in various physiological and pathological processes, particularly in inflammation and immune responses. Leukotriene D4-d5 is primarily utilized in research settings to study the biological effects and mechanisms of action of leukotrienes, especially in relation to asthma, allergies, and other inflammatory conditions.
Leukotriene D4-d5 is derived from the natural leukotriene D4 through isotopic labeling. The synthesis of leukotrienes occurs in leukocytes via the lipoxygenase pathway, where arachidonic acid is converted into leukotrienes by the enzyme 5-lipoxygenase. This pathway is crucial for the production of cysteinyl leukotrienes, including leukotriene D4, which are involved in various inflammatory responses.
Leukotriene D4-d5 is classified as a cysteinyl leukotriene due to its structure containing cysteine. It is part of a broader category that includes other cysteinyl leukotrienes such as leukotriene C4 and E4. These compounds are characterized by their potent biological activities, including bronchoconstriction and modulation of immune cell activity.
The synthesis of leukotriene D4-d5 involves incorporating deuterium atoms into the structure of leukotriene D4. This can be achieved through various chemical synthesis techniques that allow for the selective introduction of deuterium during the formation of the compound.
Leukotriene D4-d5 has a molecular formula of C_{20}H_{28}D_5O_5S, where "D" indicates the presence of deuterium atoms. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Leukotriene D4-d5 participates in various biochemical reactions that are critical for its function as an inflammatory mediator:
Leukotriene D4-d5 exerts its effects primarily through receptor-mediated mechanisms:
Research indicates that leukotrienes contribute significantly to asthma pathophysiology by promoting bronchoconstriction and airway hyperresponsiveness.
Leukotriene D4-d5 is primarily used in scientific research for:
Through these applications, researchers can gain insights into the complex roles played by leukotrienes in health and disease, paving the way for novel therapeutic strategies targeting these potent mediators.
Leukotriene D4-d5 (LTD4-d5) is a deuterium-labeled isotopologue of native leukotriene D4 (LTD4), a cysteinyl leukotriene (cysLT) mediator of inflammation. The "d5" designation indicates strategic replacement of five hydrogen atoms with deuterium at non-exchangeable positions, typically on the alkyl backbone. Precise localization includes the ω-end methyl group (C20) and adjacent methylene units (C16–C19), creating a distinct mass shift (+5 Da) while preserving stereochemistry and reactivity. This labeling pattern minimizes kinetic isotope effects that could alter biological activity, as deuterium-carbon bonds exhibit similar lengths but greater stability compared to hydrogen-carbon bonds [3] [7]. The structural integrity of the core components remains intact: (1) A conjugated tetraene backbone (C7–C14) with characteristic UV absorbance at 280 nm; (2) A 5(S)-hydroxy group and 6(R)-cysteinylglycinyl moiety essential for receptor binding; and (3) A carboxylate terminus at C1 [5] [7].
Table 1: Isotopic Labeling in LTD4-d5
Position | Atomic Site | Chemical Environment | Functional Impact |
---|---|---|---|
C16–C19 | Methylene | -CH₂- → -CD₂- | Enhanced MS detection |
C20 | Methyl | -CH₃ → -CD₃ | Metabolic stability |
Cysteine | Thiol | -SH (unaltered) | Receptor binding preserved |
LTD4-d5 mirrors native LTD4 in molecular geometry (Canonical SMILES: CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
) but exhibits altered physicochemical properties:
Table 2: Structural and Functional Attributes of LTD4 Analogues
Parameter | Native LTD4 | LTD4-d5 | 20-Trifluoro-LTB4 |
---|---|---|---|
Molecular Formula | C₂₅H₄₀N₂O₆S | C₂₅H₃₅D₅N₂O₆S | C₂₀H₂₉F₃O₄ |
Key Modification | None | C16–C20 deuteration | Trifluoromethyl at C20 |
Receptor pEC₅₀ | 8.5 (CysLT₁) | 8.3–8.7 (CysLT₁) | Not applicable |
Primary Use | Endogenous agonist | MS internal standard | Metabolic resistance probe |
LTD4-d5 synthesis employs semi-synthetic strategies combining deuterated precursors with enzymatic transformations:
Critical hurdles in LTD4-d5 production include:
Table 3: Analytical Parameters for LTD4-d5 Characterization
Analytical Method | Key Parameters | LTD4-d5 Signature | Resolution from LTD4 |
---|---|---|---|
HPLC-UV | C18 column, 40% MeOH/0.1% TFA | tR = 15.2 min (λ=280 nm) | ΔtR = +0.8 min |
LC-MS/MS (ESI⁻) | MRM: 502.3 → 404.2 (collision 25eV) | Base peak intensity at 404.2 m/z | +5.0 m/z shift in parent ion |
NMR (¹H, 600 MHz) | CD₃OD solvent | Disappearance of ω-CH₃ signal | New singlet at 2.1 ppm (CD₂) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1